N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-16-7-9-17(10-8-16)20-11-12-22(25-24-20)28-14-21(27)23-19-6-4-5-18(13-19)15(2)26/h4-13H,3,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFQREGLYHISCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide, commonly referred to as APET, is a novel compound belonging to the family of sulfanyl-containing pyridazine derivatives. First synthesized in 2013, APET has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
APET's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H21N3O2S
- Molecular Weight : 391.49 g/mol
The compound's structure features a pyridazine ring linked to a thioacetamide moiety, contributing to its unique chemical properties and biological activities.
Antimicrobial Properties
Recent studies have indicated that APET exhibits significant antimicrobial activity. In vitro tests demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 31.25 µg/mL to 125 µg/mL, suggesting a promising profile for further development as an antimicrobial agent.
Anticancer Activity
APET has also been investigated for its potential anticancer properties. Preliminary results showed that it inhibits the proliferation of several cancer cell lines, including HT29 (colon cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, with IC50 values indicating effective concentrations in the low micromolar range .
The biological activity of APET is believed to stem from its ability to interact with specific molecular targets within cells. Research suggests that it may modulate enzyme activities involved in cell signaling pathways related to growth and apoptosis. Further studies are required to elucidate the precise molecular interactions and pathways affected by APET.
Study 1: Antimicrobial Efficacy
A study conducted by Liaras et al. (2014) evaluated various pyridazine derivatives, including APET, for their antibacterial properties. The results indicated that APET was among the most effective compounds tested against resistant strains of bacteria, outperforming traditional antibiotics such as ampicillin .
Study 2: Anticancer Evaluation
In a separate study focusing on cancer cell lines, APET demonstrated significant cytotoxic effects. The research utilized flow cytometry to analyze cell cycle distribution and apoptosis induction in treated cells. The findings suggested that APET could serve as a lead compound for developing new anticancer therapies.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of APET's biological activity, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Similar acetylphenyl group | Moderate antimicrobial activity |
| N-(4-ethoxyphenyl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide | Similar structure with ethoxy substitution | Lower anticancer efficacy |
APET stands out due to its specific combination of functional groups that enhance its biological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-acetylphenyl)-2-((6-(4-ethylphenyl)pyridazin-3-yl)thio)acetamide can be contextualized by comparing it to four classes of analogous compounds:
Pyridazine-Based Thioacetamides
Example : 2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide ()
- Structural Differences : The pyridazine core in this compound is substituted with a 4-methylphenyl group (vs. 4-ethylphenyl in the target compound), and the acetamide nitrogen is linked to an oxolane (tetrahydrofuran) derivative instead of a 3-acetylphenyl group.
- The 3-acetylphenyl substituent introduces a ketone functional group, which could participate in hydrogen bonding or metabolic oxidation .
Triazinoindole-Thioacetamides
Examples: Compounds 23–27 in (e.g., N-(4-bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide)
- Structural Differences: These compounds replace the pyridazine ring with a triazinoindole system. The acetamide nitrogen is substituted with aryl groups (e.g., bromophenyl, phenoxyphenyl) rather than 3-acetylphenyl.
- Functional Insights: Triazinoindole derivatives exhibit high purity (>95%) and are synthesized via acid-amine coupling reactions, similar to the target compound’s likely synthetic route.
Triazole-Based Agonists (VUAA1 and Analogs)
Example : VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) (–8)
- Structural Differences : VUAA1 contains a triazole ring instead of pyridazine and a pyridinyl substituent. Both compounds share a 4-ethylphenyl group and thioacetamide linkage.
- Functional Insights : VUAA1 is a potent agonist of insect Orco ion channels, highlighting the importance of the thioacetamide moiety in receptor interaction. The pyridazine core in the target compound may confer distinct electronic properties, altering binding affinity or selectivity .
Benzothiazole-Based Acetamides
Examples : Compounds 3b–3h in (e.g., N-(5,6-methylenedioxybenzothiazole-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structural Differences : These analogs feature a benzothiazole core with methylenedioxy and heterocyclic substituents, diverging from the pyridazine system.
- Synthetic Comparison : Yields for these compounds range from 68% to 84%, achieved via multistep reactions. This contrasts with the one-step protocols for simpler acetamides (), suggesting that the target compound’s synthesis may require optimized conditions to balance yield and complexity .
Comparative Data Table
Research Implications and Gaps
- Structural Optimization : The 4-ethylphenyl and 3-acetylphenyl groups in the target compound warrant further exploration to assess their impact on solubility, metabolic stability, and target engagement.
- Biological Screening: No data on the target compound’s activity are available. Prioritizing assays aligned with similar compounds (e.g., ion channel modulation for VUAA1 analogs or enzyme inhibition for CB-839-like molecules) is recommended .
- Synthetic Challenges : and highlight the need for efficient coupling reagents and purification methods to achieve high yields for complex acetamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
